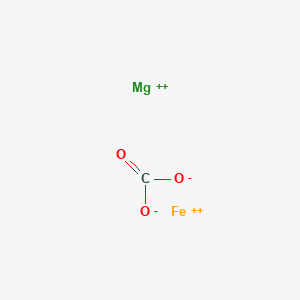

Siderite, magnesian ((Fe0.5-0.9Mg0.1-0.5)(CO3))

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Siderite, magnesian ((Fe0.5-0.9Mg0.1-0.5)(CO3)) is a carbonate mineral that contains varying proportions of iron and magnesium. It is a significant mineral in the Earth’s deep carbon cycle and is believed to play a crucial role in transporting carbon into the Earth’s mantle . This compound is a solid solution of siderite (FeCO3) and magnesite (MgCO3), and it is often referred to as ferromagnesite when the iron concentration is high .

準備方法

Synthetic Routes and Reaction Conditions: Siderite, magnesian can be synthesized through high-pressure and high-temperature experiments. For instance, piston cylinder experiments at pressures of 3.5 GPa and temperatures ranging from 1170 to 1575 °C have been used to study the thermodynamics and melting relations of the siderite-magnesite system . Additionally, multi-anvil experiments at pressures of 10, 13.6, and 20 GPa and temperatures between 1500 and 1890 °C have been conducted to investigate Fe-rich compositions .

Industrial Production Methods: Industrial production of siderite, magnesian is not well-documented, as it is primarily of interest in scientific research rather than commercial applications. the synthesis methods mentioned above can be adapted for industrial-scale production if needed.

化学反応の分析

Types of Reactions: Siderite, magnesian undergoes various chemical reactions, including thermal decomposition, oxidation, and reduction. The thermal decomposition of siderite in an oxygen atmosphere results in the formation of magnetite, hematite, and maghemite at temperatures between 300 and 500 °C . In a carbon dioxide atmosphere, the decomposition products include magnetite, hematite, maghemite, wüstite, and olivine at temperatures above 500 °C .

Common Reagents and Conditions: Common reagents used in the reactions of siderite, magnesian include oxygen and carbon dioxide. The reaction conditions typically involve high temperatures and pressures, as mentioned earlier.

Major Products: The major products formed from the reactions of siderite, magnesian include various iron oxides such as magnetite, hematite, and maghemite, as well as other minerals like wüstite and olivine .

科学的研究の応用

Siderite, magnesian has several scientific research applications, particularly in the fields of geology and geophysics. It is considered a major carbon carrier in the Earth’s lower mantle and plays a key role in the deep carbon cycle . The compound undergoes a pressure-induced spin crossover, which significantly affects its thermal properties and has implications for the thermal evolution and geodynamics of the Earth’s mantle . Additionally, the study of siderite, magnesian helps researchers understand the stability and behavior of carbonates under high-pressure and high-temperature conditions, which is essential for modeling the global carbon cycle .

作用機序

The mechanism by which siderite, magnesian exerts its effects is primarily related to its pressure-induced spin crossover. This phenomenon involves a transition of iron from a high-spin to a low-spin state, which is accompanied by significant changes in volume, bulk modulus, thermal expansion, heat capacity, and other thermal properties . These changes can influence the distribution and stability of carbonates in the Earth’s mantle, thereby affecting the deep carbon cycle .

類似化合物との比較

Similar Compounds: Similar compounds to siderite, magnesian include pure siderite (FeCO3), pure magnesite (MgCO3), and other iron-magnesium carbonates such as ferromagnesite (Mg1-xFexCO3) .

Uniqueness: Siderite, magnesian is unique due to its variable iron and magnesium content, which allows it to exhibit a range of physical and chemical properties depending on its composition. The pressure-induced spin crossover of iron in this compound is a distinctive feature that sets it apart from other carbonates and has significant implications for its behavior under mantle conditions .

特性

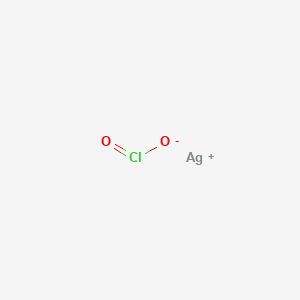

CAS番号 |

102785-99-9 |

|---|---|

分子式 |

CFeMgO3+2 |

分子量 |

140.16 g/mol |

IUPAC名 |

magnesium;iron(2+);carbonate |

InChI |

InChI=1S/CH2O3.Fe.Mg/c2-1(3)4;;/h(H2,2,3,4);;/q;2*+2/p-2 |

InChIキー |

QHAASGKUXNPGQO-UHFFFAOYSA-L |

正規SMILES |

C(=O)([O-])[O-].[Mg+2].[Fe+2] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[dichloro(phenyl)methyl]-dodecyl-dimethylazanium;4-octylphenolate](/img/structure/B12695174.png)

![1-[3-(Dimethylamino)propyl-(2-hydroxypropyl)amino]propan-2-ol;octadecanoic acid](/img/structure/B12695199.png)